molecular formula C17H15N3OS2 B2399187 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 941883-07-4

2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2399187
CAS No.: 941883-07-4
M. Wt: 341.45
InChI Key: SAILOCOPCVAAAP-UHFFFAOYSA-N
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Description

2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is a compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential as an antimalarial agent. It is part of a series of compounds developed to target specific enzymes in the malaria parasite, Plasmodium falciparum, which is responsible for the most severe form of malaria. The compound has shown promising results in inhibiting the growth of the parasite and is being studied for its potential use in malaria treatment .

Mechanism of Action

Target of Action

TCMDC-142993, also known as 2-(4-methylsulfanylphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

The compound interacts with PfCLK3 through a covalent inhibition mechanism . The co-crystal structure of PfCLK3 with TCMDC-142993 has been solved, which facilitated the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of the compound .

Biochemical Pathways

TCMDC-142993 affects the biochemical pathways related to RNA splicing in the malarial parasite . The Plasmodium CLK-family, which PfCLK3 is a part of, are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes .

Pharmacokinetics

falciparum killing assays . This suggests a good bioavailability and effective interaction with its target.

Result of Action

The action of TCMDC-142993 results in the inhibition of protein translation and activation of the amino acid starvation response in the malarial parasite . This leads to the death of the parasite, offering prophylactic, transmission blocking, and curative potential .

Action Environment

The efficacy of TCMDC-142993 can be influenced by various environmental factors. For instance, resistance to currently deployed drugs can affect the compound’s action . Tcmdc-142993 has shown a low propensity for resistance development , making it a promising lead in the search for new antimalarials.

Preparation Methods

The synthesis of 2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of a core structure, which is a key intermediate in the synthesis of this compound. This is achieved through a series of condensation reactions.

    Functional Group Modification: The core structure is then modified by introducing various functional groups. This step often involves the use of reagents such as halogens, amines, and alcohols.

    Final Assembly: The final step involves the assembly of the modified core structure into the final compound, this compound.

Chemical Reactions Analysis

2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen. Common reagents for these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. These reactions often involve the use of nucleophiles or electrophiles.

    Condensation: Condensation reactions involve the combination of two molecules with the loss of a small molecule, such as water. .

Scientific Research Applications

2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a model compound to study various chemical reactions and mechanisms. Its unique structure makes it an ideal candidate for studying reaction pathways and intermediates.

    Biology: In biology, this compound is used to study the biology of the malaria parasite, Plasmodium falciparum. It has been shown to inhibit the growth of the parasite by targeting specific enzymes involved in its life cycle.

    Medicine: In medicine, this compound is being studied for its potential use as an antimalarial drug. It has shown promising results in preclinical studies and is being further developed for clinical use.

    Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new antimalarial drugs. .

Comparison with Similar Compounds

2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is part of a series of compounds developed to target specific enzymes in the malaria parasite. Similar compounds include:

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-22-13-7-5-12(6-8-13)10-16(21)20-17-19-15(11-23-17)14-4-2-3-9-18-14/h2-9,11H,10H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAILOCOPCVAAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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